Calcium (Z)-hexadec-9-enoate

Selective bactericidal activity Staphylococcus aureus Propionibacterium acnes

Calcium (Z)-hexadec-9-enoate (CAS 67627-68-3, EC 266-774-9), also designated calcium palmitoleate or calcium bis((Z)-hexadec-9-enoate), is the calcium soap of the monounsaturated omega-7 fatty acid palmitoleic acid (C16:1Δ9). The compound exists as a white, plate-shaped lamellar crystalline powder with a molecular formula of C32H58CaO4 and a molecular weight of 546.9 g/mol.

Molecular Formula C32H58CaO4
Molecular Weight 546.9 g/mol
CAS No. 67627-68-3
Cat. No. B12643331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium (Z)-hexadec-9-enoate
CAS67627-68-3
Molecular FormulaC32H58CaO4
Molecular Weight546.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;
InChIKeyUPDJPSZNDASPIT-ATMONBRVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium (Z)-hexadec-9-enoate (CAS 67627-68-3): Technical Procurement Profile for the Palmitoleic Acid Calcium Salt


Calcium (Z)-hexadec-9-enoate (CAS 67627-68-3, EC 266-774-9), also designated calcium palmitoleate or calcium bis((Z)-hexadec-9-enoate), is the calcium soap of the monounsaturated omega-7 fatty acid palmitoleic acid (C16:1Δ9) [1]. The compound exists as a white, plate-shaped lamellar crystalline powder with a molecular formula of C32H58CaO4 and a molecular weight of 546.9 g/mol [2]. It belongs to the class of fatty acid calcium salts—metallic soaps employed as cosmetic additives, solid lubricants, and bactericidal agents—and is distinguished from its closest in-class analogs (calcium laurate, calcium palmitate, and calcium oleate) by its C16 monounsaturated alkyl chain architecture, which confers a unique combination of lubricity, selective bactericidal activity, and in-situ skin substantivity [3].

Calcium (Z)-hexadec-9-enoate Procurement: Why Other Fatty Acid Calcium Salts Cannot Substitute Functionally


Fatty acid calcium salts are not functionally interchangeable despite their shared metal-soap chemistry. The bactericidal activity, lubricity, and crystal structure of these salts vary systematically with alkyl chain length and degree of unsaturation [1]. In a direct comparative study of four fatty acid calcium salts—laurate (C12:0), palmitate (C16:0), palmitoleate (C16:1), and oleate (C18:1)—the C16:1 calcium salt uniquely exhibited rapid and selective bactericidal activity against Staphylococcus aureus while preserving the commensal Staphylococcus epidermidis; calcium laurate was slower and non-selective, calcium palmitate was entirely inactive, and calcium oleate showed only weak activity limited to Propionibacterium acnes [2]. Furthermore, the degree of unsaturation governs crystal architecture: while C16:1 and C18:1 calcium salts maintain lubricious lamellar crystalline structures, the di-unsaturated C18:2 calcium salt collapses into an amorphous powder with diminished lubrication performance [3]. Selecting a generic in-class fatty acid calcium salt without verifying these differential properties risks loss of both antimicrobial selectivity and tactile performance in the final formulation.

Calcium (Z)-hexadec-9-enoate: Quantitative Comparator Evidence for Scientific Selection and Procurement


Selective Bactericidal Activity: Calcium Palmitoleate vs. Calcium Laurate, Palmitate, and Oleate Against Skin-Relevant Staphylococci

The C16:1 fatty acid calcium salt (calcium palmitoleate) demonstrated the strongest selective bactericidal ability among four directly compared fatty acid calcium salts in a standardized phosphate buffer assay (pH 6, 100 ppm salt concentration). Against S. aureus, the C16:1 Ca salt reduced viable counts from 5.4±0.3 log CFU mL⁻¹ to <1 log CFU mL⁻¹ within 3 hours, whereas the C12:0 Ca salt (calcium laurate, the most bactericidal commercial alternative) required 24 hours to achieve the same >4.4 log reduction [1]. Against P. acnes, the C16:1 Ca salt achieved a >4.4 log reduction within 24 hours, while the C16:0 Ca salt (calcium palmitate, identical chain length but saturated) exhibited no bactericidal activity against any tested strain, and the C18:1 Ca salt (calcium oleate) showed weak activity only against P. acnes (reduction to 1.1±2.0 log CFU mL⁻¹) [1]. Critically, the C16:1 Ca salt spared S. epidermidis—a beneficial skin commensal—with 3.5±0.5 log CFU mL⁻¹ surviving after 24 hours, whereas the C12:0 Ca salt displayed non-selective bactericidal behavior [1]. This selectivity profile is corroborated by Watanabe et al. (2019), who classified palmitoleic acid (the parent free fatty acid) in the selective antibacterial group that preferentially suppresses S. aureus while leaving S. epidermidis unaffected, in contrast to lauric acid which belongs to the non-selective group [2].

Selective bactericidal activity Staphylococcus aureus Propionibacterium acnes

Lubricity as a Solid Powder Lubricant: Friction Coefficient of Calcium Palmitoleate vs. Calcium Laurate, Palmitate, Oleate, and Free Fatty Acids

The C16:1 fatty acid calcium salt exhibits a dynamic friction coefficient of 0.19±0.05 when measured with a polyurethane contact probe (mimicking human finger geometry) against a silicone rubber substrate at a vertical load of 0.29 N and sliding velocity of 80 mm s⁻¹ [1]. This value is statistically equivalent to those of calcium oleate (C18:1 Ca salt, 0.19±0.05) and calcium palmitate (C16:0 Ca salt, 0.20±0.05), and slightly lower (more lubricious) than calcium laurate (C12:0 Ca salt, 0.24±0.05)—the current industry-standard solid lubricant in cosmetic powders [1]. Critically, all four calcium salts dramatically outperform their corresponding free fatty acid powders: the friction coefficients of free lauric acid and palmitic acid powders were 0.77±0.08 and 0.85±0.13, respectively, meaning the calcium salt form provides approximately a 4-fold reduction in friction compared to the non-metal-salt form [1]. The C16:1 Ca salt achieves this lubricity through a lamellar crystalline structure that facilitates interlayer cleavage under shear, a structural feature retained by monounsaturated and saturated C16–C18 calcium salts but lost in the di-unsaturated C18:2 Ca salt (calcium linoleate), which adopts an amorphous form with inferior lubrication [2].

Solid lubricant Friction coefficient Cosmetic tactile performance

Crystal Structure Integrity: Calcium Palmitoleate vs. Calcium Linoleate—Why Monounsaturation Preserves Lamellar Architecture

The C16:1 fatty acid calcium salt (calcium palmitoleate) and the C18:1 fatty acid calcium salt (calcium oleate) both adopt plate-shaped lamellar crystalline structures, as confirmed by scanning electron microscopy and X-ray diffraction [1]. In contrast, the C18:2 fatty acid calcium salt (calcium linoleate), which carries two cis double bonds, forms an amorphous powder—a structural change that directly compromises lubrication performance: the C18:2 Ca salt exhibits lower lubrication ability than its C18:0 and C18:1 counterparts [1]. This finding establishes a structural boundary condition for fatty acid calcium salt performance: monounsaturation preserves the lamellar crystalline architecture essential for lubricity, while di-unsaturation disrupts it. Within the monounsaturated series, the C16:1 Ca salt displays a (100) interlayer spacing of 40 Å, which is 1–3 Å shorter than the C16:0 Ca salt (41 Å) and 5 Å shorter than the C18:1 Ca salt (45 Å), reflecting the influence of chain length and cis-double-bond geometry on crystal packing [2]. The C16:1 Ca salt also demonstrates long-term physical stability: appearance and odor remained unchanged after storage for more than one month at 25°C and 50% relative humidity [2].

Lamellar crystalline structure X-ray diffraction Powder functional integrity

In-Situ Skin Substantivity via Tap-Water Ion-Exchange: A Formulation-Relevant Mechanism Unique to the Palmitoleate Soap–Calcium System

The C16:1 fatty acid calcium salt forms spontaneously via an ion-exchange reaction between palmitoleic acid (as its soap) and calcium ions present in tap water during the cleansing process, and the resultant insoluble calcium salt particles remain adsorbed on the skin surface [1]. This in-situ formation mechanism is a deliberate design feature exploited in cleansing product development: rather than being rinsed away, the calcium palmitoleate precipitate deposits onto the stratum corneum, where it can exert prolonged lubricity and selective bactericidal effects [1]. A Kao Corporation patent (JP2014172848A) explicitly claims that calcium palmitoleate is solid at room temperature with extremely low solubility in water and ethanol, conferring high bactericidal effect against S. aureus with excellent persistence [2]. This is mechanistically distinct from pre-formed calcium salts added as finished-powder excipients; the in-situ generation ensures that the active calcium salt is delivered precisely at the skin surface in a particle morphology and distribution that are difficult to replicate through top-down powder dispersion. The low water solubility of the C16:1 Ca salt—1.2 × 10⁻⁵ mol L⁻¹ in water [1]—underpins this persistent skin-surface retention, as the salt resists dissolution during continued rinsing.

Skin substantivity In-situ formation Cleansing product persistence

Free Fatty Acid vs. Calcium Salt Form: How Metal Salt Formation Modulates Bactericidal Selectivity and Physical Function

The conversion of palmitoleic acid to its calcium salt does not abolish bactericidal activity; rather, it preserves the selective killing profile of the parent fatty acid while simultaneously conferring solid-state lubricity that the liquid free fatty acid cannot provide. Yamamoto et al. (2015) confirmed that free C16:1 fatty acid at 1 ppm in 2 wt% aqueous ethanol reduced S. aureus counts from 5.91 log CFU mL⁻¹ to 2.08 log CFU mL⁻¹ at 3 hours and to <1 log CFU mL⁻¹ at 24 hours, demonstrating that the dissolved free fatty acid is the active antimicrobial species released from the sparingly soluble calcium salt [1]. The calcium salt thus acts as a low-solubility reservoir that sustains a bactericidal concentration of free fatty acid over time. The Watanabe et al. (2019) systematic MIC/MBC analysis classified C16:1 fatty acid in the selective antibacterial group (active only against S. aureus), distinct from the non-selective C12:0 fatty acid (lauric acid), which kills both S. aureus and S. epidermidis above a MBC of 250 μg mL⁻¹ [2]. However, the free C16:1 fatty acid is a liquid at ambient temperature (melting point of palmitoleic acid ≈ −0.1°C) and offers no solid lubricity, whereas the calcium salt is a free-flowing powder with a melting point of 134.7–141.5°C [1]. This solid-to-liquid differential is critical for powder-based cosmetic formulations (pressed powders, loose powders, dry shampoos) where a low-melting liquid fatty acid would cause caking and loss of product integrity.

Calcium salt formulation advantage Free fatty acid comparison Dual-function powder

Calcium (Z)-hexadec-9-enoate (CAS 67627-68-3): Evidence-Backed Research and Industrial Application Scenarios


Selective Anti-Acne and Anti-Rough-Skin Cleansing Formulations Targeting S. aureus and P. acnes While Preserving S. epidermidis

Calcium palmitoleate is uniquely suited for facial and body cleansers formulated to reduce acne-associated Propionibacterium acnes and rough-skin-associated Staphylococcus aureus without depleting beneficial Staphylococcus epidermidis populations. In the Yamamoto et al. (2015) head-to-head study at 100 ppm, the C16:1 Ca salt achieved >4.4 log reduction of both S. aureus and P. acnes while leaving 3.5 log CFU mL⁻¹ of S. epidermidis viable—a selectivity profile not matched by calcium laurate (non-selective), calcium palmitate (inactive), or calcium oleate (weak, P. acnes only) [1]. The Kao Corporation patent JP2014172848A further claims that calcium palmitoleate provides excellent persistence of bactericidal effect due to its solid state at room temperature and extremely low solubility in water and ethanol [2]. This scenario is directly supported by the in-situ formation mechanism: when palmitoleate-based soap contacts calcium-containing tap water during washing, the calcium salt precipitates onto the skin surface and resists rinsing, providing extended bactericidal protection [1].

Dual-Function Solid Lubricant and Antimicrobial Additive for Pressed and Loose Cosmetic Powders

Calcium palmitoleate can serve as a single-ingredient solution providing both tactile lubricity and bactericidal protection in powder-based cosmetic products (pressed powders, loose setting powders, dry shampoos). Its dynamic friction coefficient of 0.19±0.05 is statistically equivalent to or lower than the industry-standard calcium laurate (μ=0.24±0.05) and is approximately 15× lower than the bare substrate, confirming its suitability as a solid lubricant for improved skin feel [1]. Unlike the free fatty acid, which is a liquid at room temperature that would cause powder caking, the calcium salt is a free-flowing solid with a melting point of 134.7–141.5°C and demonstrated physical stability for over one month at 25°C and 50% relative humidity [1]. The lamellar crystalline structure ensures lubricity is maintained through interlayer cleavage under shear, a mechanism that is structurally stable for monounsaturated calcium salts but lost in di-unsaturated analogs like calcium linoleate [2].

Long-Acting Bactericidal Coatings on Skin-Cleansing Tools and Cosmetic Applicators

The extreme hydrophobicity and low water solubility (1.2 × 10⁻⁵ mol L⁻¹) of calcium palmitoleate enable its use as a persistent bactericidal coating on cleansing brushes, sponges, and cosmetic applicators that are repeatedly exposed to water [1]. In the Yamamoto et al. (2015) study, the powder floated and remained on the water surface for more than one month without dispersing, demonstrating a water-repellent durability that is critical for coating longevity under humid or aqueous conditions [1]. The Kao Corporation patent explicitly claims calcium palmitoleate's excellent persistence of bactericidal effect combined with extremely low solubility against water and ethanol [2]. This scenario exploits the sustained-release mechanism of the sparingly soluble calcium salt: a small, continuous dissolution of free palmitoleic acid maintains bactericidal activity at the surface without rapid depletion, a property that pre-formed, more soluble or non-bactericidal calcium salts (e.g., calcium palmitate) cannot provide.

Skin Microbiome-Friendly Cleansing Systems for Atopic Dermatitis and Sensitive Skin Indications

For skin conditions such as atopic dermatitis where S. aureus overgrowth is pathogenic but preservation of commensal S. epidermidis is therapeutically desirable, calcium palmitoleate offers a microbiome-sparing bactericidal profile. Watanabe et al. (2019) classified palmitoleic acid in the selective antibacterial group that preferentially suppresses S. aureus while leaving S. epidermidis unaffected, in contrast to lauric acid's non-selective killing of both staphylococci at concentrations above 250 μg mL⁻¹ [1]. This selectivity is maintained in the calcium salt form, which reduces S. aureus to <1 log CFU mL⁻¹ while preserving 3.5 log CFU mL⁻¹ of S. epidermidis [2]. Recent work by Thapa et al. (2026, bioRxiv) further corroborates that palmitoleic acid (C16:1) is more toxic to S. aureus than to S. epidermidis at skin-relevant acidic pH (pH 5.5), and that C16:1 can abrogate S. aureus biofilm formation at 25 μM [3]. This body of evidence positions calcium palmitoleate as a superior active for sensitive-skin cleansing products where microbiome preservation is a product claim.

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